molecular formula C20H20F3N3O2 B2363179 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 955257-49-5

1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2363179
CAS No.: 955257-49-5
M. Wt: 391.394
InChI Key: NMGGJRKYHFXZCN-UHFFFAOYSA-N
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Description

1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the p-tolyl group: This step might involve a Friedel-Crafts alkylation or acylation reaction.

    Attachment of the trifluoromethylphenyl group: This can be done using a nucleophilic substitution reaction.

    Formation of the urea linkage: This step typically involves the reaction of an amine with an isocyanate or carbamoyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, such as carbonyl groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction might yield an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-((5-Oxo-1-(phenyl)pyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
  • 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea

Uniqueness

1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for specific applications where other similar compounds might not be as effective.

Properties

IUPAC Name

1-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O2/c1-13-5-7-17(8-6-13)26-12-14(9-18(26)27)11-24-19(28)25-16-4-2-3-15(10-16)20(21,22)23/h2-8,10,14H,9,11-12H2,1H3,(H2,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGGJRKYHFXZCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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